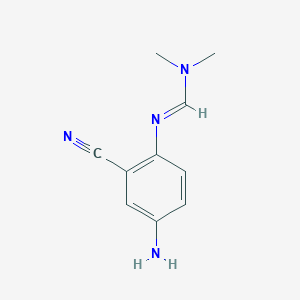

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide

Description

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide is a formamidine derivative characterized by a dimethylamino group attached to an imidamide backbone, with a 4-amino-2-cyanophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

N'-(4-amino-2-cyanophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14(2)7-13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBZSLGGGORGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-17-1 | |

| Record name | (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide typically involves the reaction of 4-amino-2-cyanobenzaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The formimidamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the formimidamide moiety under mild conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted formimidamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of this compound can act as inhibitors of receptor tyrosine kinases, which are crucial in the development of hyperproliferative disorders such as cancer. For instance, compounds synthesized from (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide have shown promise in inhibiting the growth of various cancer cell lines, including multidrug-resistant leukemia cells .

Antiviral Properties:

Studies have also investigated its efficacy against viral infections. Certain derivatives have demonstrated significant activity against human cytomegalovirus, outperforming established antiviral drugs like ganciclovir . This highlights the compound's potential in developing new antiviral therapies.

Materials Science

Polymer Applications:

In materials science, (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide can be incorporated into polymer matrices to enhance properties such as conductivity and fluorescence. Its unique functional groups allow it to modify the physical properties of polymers, making them suitable for electronic applications and sensors .

Organic Synthesis

Building Block for Complex Molecules:

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable building block in organic synthesis .

Table 1: Summary of Chemical Reactions Involving (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide

| Reaction Type | Reaction Description | Example Products |

|---|---|---|

| Oxidation | Oxidation of amino group | Nitro or nitroso derivatives |

| Reduction | Reduction of cyano group | Primary amines |

| Substitution | Nucleophilic substitution with various nucleophiles | Substituted formimidamides |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal synthesized several derivatives of (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide and assessed their cytotoxicity against leukemia cell lines. The most active derivative exhibited an EC50 value significantly lower than that of doxorubicin, indicating its potential as a more effective treatment option for resistant cancer types .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral applications, researchers evaluated the efficacy of synthesized hybrids containing (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide against human cytomegalovirus. The results showed that certain derivatives had EC50 values in the low micromolar range, demonstrating superior activity compared to traditional antiviral agents .

Mechanism of Action

The mechanism of action of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-amino group may enhance solubility and binding affinity compared to nitro or bromo substituents, which are electron-withdrawing and may reduce reactivity in nucleophilic environments .

- Heterocyclic Systems : Benzo[d]thiazole and pyrazolyl analogs introduce planar, rigid structures that can improve target selectivity in enzyme inhibition .

Key Observations :

Key Observations :

- Enzyme Inhibition: Sulfonamide analogs exhibit carbonic anhydrase inhibition, suggesting the target compound’s amino group could enhance similar interactions .

- Antitumor Potential: Bromo- and nitro-substituted analogs are intermediates in kinase inhibitor synthesis, implying the target compound’s amino group may improve binding to therapeutic targets like EGFR .

Biological Activity

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide, with the CAS number 194423-17-1, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a formimidamide moiety, an amino group , and a cyano group , which contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of 188.23 g/mol. It appears as a white to off-white crystalline powder with high purity (>98%) .

The biological activity of (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide is largely dependent on its interaction with specific biological targets. It can modulate enzyme activity or receptor interactions, making it a candidate for various therapeutic applications.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways.

- Receptor Modulation : It could interact with receptors affecting cellular responses such as proliferation and apoptosis.

Biological Activity

Research indicates that (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide exhibits significant biological activity, particularly in the context of cancer research.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the cytotoxic effects of various compounds, including derivatives of formimidamides, on cancer cell lines. The results indicated that certain derivatives showed potent antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells .

- EGFR Inhibition : In a machine learning-based study aimed at developing EGFR inhibitors, compounds similar to (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide were synthesized and tested. Some demonstrated significant inhibitory activity against EGFR, suggesting potential applications in targeted cancer therapies .

- Synthesis and Reactivity : The compound can be synthesized via various chemical reactions, including nucleophilic substitution and oxidation processes. These reactions can yield different derivatives with potentially enhanced biological activities .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted anilines and dimethylformamide derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF (boiling point 153°C) enhance reaction efficiency due to their high dielectric constant and ability to stabilize intermediates .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate imine formation.

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and thermal stability of intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Spectroscopy :

- ¹³C NMR : Distinguishes cyano (C≡N, ~115 ppm) and formimidamide (C=N, ~160 ppm) groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₀H₁₁N₄ at m/z 203.0932).

- Chromatography :

- Reverse-phase HPLC : Use a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) .

Q. How does solvent selection (e.g., DMF) influence the stability and reactivity of intermediates during synthesis?

- DMF advantages :

- Stabilizes charged intermediates via solvation, critical for imine formation.

- High boiling point allows reflux without solvent evaporation.

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties and reaction pathways of this compound?

- Methods :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (electron transfer potential) and dipole moments (polarity).

- Molecular dynamics simulations : Model solvation effects in biological systems (e.g., binding to enzyme active sites).

- Applications : Predict charge distribution to explain regioselectivity in electrophilic substitutions .

Q. How can mechanistic studies elucidate its role as an enzyme inhibitor or DNA methyltransferase modulator?

- Experimental design :

- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., DNMT1) using fluorogenic substrates.

- Docking studies (AutoDock Vina) : Identify binding interactions (e.g., hydrogen bonds with the cyano group).

Q. What environmental fate studies are needed to assess its persistence and degradation products?

- Approach :

- Hydrolysis studies : Expose the compound to pH 3–9 buffers; analyze degradation via LC-MS.

- Photolysis : UV irradiation (254 nm) identifies photo-products (e.g., cleavage of the C=N bond).

Q. How should researchers address contradictions between experimental data and computational predictions?

- Resolution strategies :

- Sensitivity analysis : Vary DFT parameters (e.g., basis sets) to test prediction robustness.

- Experimental validation : Use X-ray crystallography to resolve stereochemical ambiguities.

- Case example : Discrepancies in calculated vs. observed dipole moments may arise from solvent effects unaccounted for in simulations .

Q. What strategies ensure isomeric purity (E vs. Z configuration) during synthesis and storage?

- Synthesis control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.